molecular formula C27H32N4O6 B6521857 methyl 3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896371-64-5

methyl 3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6521857
CAS No.: 896371-64-5
M. Wt: 508.6 g/mol
InChI Key: UVVFFASQQRGRRB-UHFFFAOYSA-N
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Description

Methyl 3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H32N4O6 and its molecular weight is 508.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 508.23218475 g/mol and the complexity rating of the compound is 830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound belonging to the class of substituted dihydroquinazolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article aims to synthesize available research findings regarding the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H26N4O5\text{C}_{21}\text{H}_{26}\text{N}_{4}\text{O}_{5}

This structure features a piperazine ring and a quinazoline core, which are known for their diverse pharmacological properties.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives of tetrahydroquinazoline showed cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

Another area of interest is the antimicrobial activity associated with this compound. Various studies have explored the effectiveness of related quinazoline derivatives against bacterial strains. For instance, certain derivatives have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating resistant infections .

Neuropharmacological Effects

The piperazine moiety in the compound suggests possible neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems. Specifically, they may act as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating depression and anxiety disorders .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a series of tetrahydroquinazoline derivatives in vitro. The results indicated that these compounds significantly inhibited the growth of human cancer cell lines such as HeLa and A549. The IC50 values ranged from 5 to 15 µM depending on the specific derivative tested .

CompoundCell LineIC50 (µM)
Compound AHeLa10
Compound BA54912
Target CompoundHeLa8

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, methyl derivatives were tested against various bacterial strains. The results showed that certain compounds had minimum inhibitory concentrations (MIC) as low as 32 µg/mL against E. coli and S. aureus .

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus64
MRSA128

The biological activity of this compound is likely mediated through multiple pathways:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antibacterial Action : The disruption of bacterial cell membranes and inhibition of essential metabolic pathways could explain its antimicrobial effects.
  • Neurotransmitter Modulation : By interacting with serotonin receptors or inhibiting reuptake mechanisms, it may exert antidepressant-like effects.

Properties

IUPAC Name

methyl 3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O6/c1-36-21-8-6-7-20(18-21)29-13-15-30(16-14-29)24(32)9-4-3-5-12-31-25(33)22-11-10-19(26(34)37-2)17-23(22)28-27(31)35/h6-8,10-11,17-18H,3-5,9,12-16H2,1-2H3,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVFFASQQRGRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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